N-(2-chlorophenyl)-4-(prop-2-en-1-yloxy)-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Substitution Reactions: Introduction of the 2-chlorophenyl and thiophen-2-ylmethyl groups can be achieved through nucleophilic substitution reactions.
Ether Formation: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE: Similar structure but with a methoxy group instead of the prop-2-en-1-yloxy group.
N-(2-CHLOROPHENYL)-4-(THIOPHEN-2-YLOXY)BENZAMIDE: Similar structure but with a thiophen-2-yloxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The uniqueness of N-(2-CHLOROPHENYL)-4-(PROP-2-EN-1-YLOXY)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H18ClNO2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H18ClNO2S/c1-2-13-25-17-11-9-16(10-12-17)21(24)23(15-18-6-5-14-26-18)20-8-4-3-7-19(20)22/h2-12,14H,1,13,15H2 |
InChI Key |
XBDHSFPKBMYKOT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.